molecular formula C5H5F3N2O B3109430 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 172834-79-6

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No. B3109430
CAS RN: 172834-79-6
M. Wt: 166.1 g/mol
InChI Key: RGICMPXLNWQDQK-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a laboratory chemical . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents . It is also useful for the synthesis of various bioactive small molecules .


Synthesis Analysis

An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important building blocks relevant to medicinal and agrochemistry, is also reported .


Physical And Chemical Properties Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has a molecular weight of 179.14 . It is a liquid at room temperature . The InChI code for this compound is provided .

Scientific Research Applications

Synthesis and Analgesic Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has been investigated for its role in the synthesis of analgesic compounds. Selective methylation conditions enable the production of mono-methylated isomers, contributing to the development of analgesics with varying activities and toxicities (Burgart et al., 2019).

Antibacterial Activity

This compound has also been utilized in the synthesis of derivatives demonstrating significant antibacterial activity. The presence of the trifluoromethyl group in these compounds contributes to their effectiveness against various bacterial strains (Bhavanarushi et al., 2013).

OLEDs and Photophysical Properties

In the field of organic light-emitting diodes (OLEDs), derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol have been explored. Their photophysical properties make them suitable for use in OLEDs, contributing to the development of devices with high efficiency and stable chromaticity (Huang et al., 2013).

Antimicrobial and Antioxidant Activities

Compounds synthesized from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These properties make them potential candidates for pharmaceutical applications (Bhat et al., 2016).

Corrosion Inhibition

Research has also explored the use of pyrazol derivatives in corrosion mitigation. These compounds have demonstrated potential as corrosion inhibitors, particularly in environments relevant to the petroleum industry (Singh et al., 2020).

Lithium Ion Batteries

In energy storage, methylated pyrazole derivatives, synthesized from this compound, have been evaluated for use in lithium-ion batteries. Their reactivity and performance in high-voltage applications highlight the potential for improved battery technologies (von Aspern et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-10-2-3(11)4(9-10)5(6,7)8/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGICMPXLNWQDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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